![molecular formula C16H11NS B13821177 2-Methylphenanthro[2,1-d]thiazole CAS No. 21917-91-9](/img/structure/B13821177.png)
2-Methylphenanthro[2,1-d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylphenanthro[2,1-d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylphenanthro[2,1-d]thiazole can be synthesized through the oxidative cyclization of 2-thioacetylaminophenanthrene . This process involves the use of oxidizing agents to facilitate the cyclization reaction, forming the thiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidative cyclization reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Methylphenanthro[2,1-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学研究应用
2-Methylphenanthro[2,1-d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methylphenanthro[2,1-d]thiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. These interactions can modulate enzymatic activities and receptor functions, leading to its observed biological effects .
相似化合物的比较
Phenanthro[2,1-d]thiazole: Lacks the methyl group at position 2.
2-Phenylthiazole: Contains a phenyl group instead of the phenanthrene moiety.
Benzothiazole: A simpler structure with a benzene ring fused to a thiazole ring.
Uniqueness: 2-Methylphenanthro[2,1-d]thiazole is unique due to the presence of the phenanthrene moiety, which enhances its aromaticity and potential for π-π interactions. This structural feature distinguishes it from other thiazole derivatives and contributes to its unique chemical and biological properties .
属性
CAS 编号 |
21917-91-9 |
|---|---|
分子式 |
C16H11NS |
分子量 |
249.3 g/mol |
IUPAC 名称 |
2-methylnaphtho[1,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C16H11NS/c1-10-17-15-9-8-13-12-5-3-2-4-11(12)6-7-14(13)16(15)18-10/h2-9H,1H3 |
InChI 键 |
ZPYGSEZNEZRJCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)
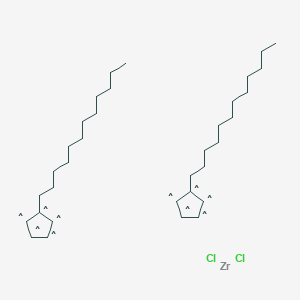

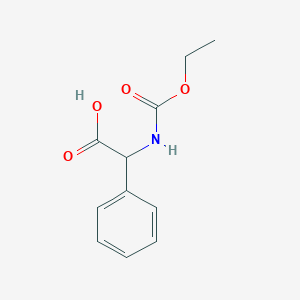
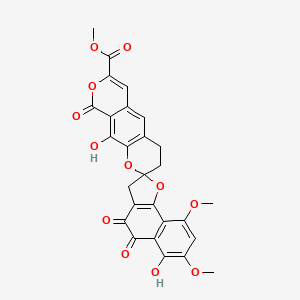
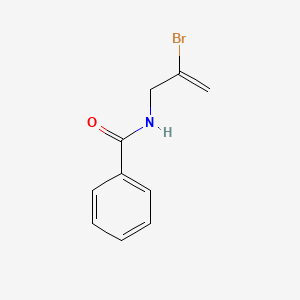
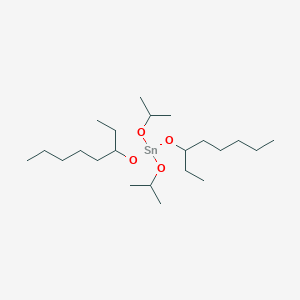
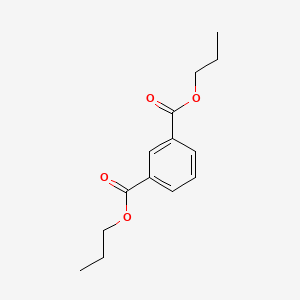
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)
![(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13821170.png)
![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)

